2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride
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Overview
Description
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dimethyl substitution on the imidazole ring and an acetic acid moiety, which is further converted to its hydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Comparison
- Structural Differences : The primary difference lies in the substitution pattern on the imidazole ring. While 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has two methyl groups at positions 2 and 4, similar compounds may have different substituents or positions of substitution .
- Biological Activity : The presence and position of substituents can significantly influence the biological activity of imidazole derivatives. For instance, the 2,4-dimethyl substitution may enhance certain biological properties compared to other similar compounds .
- Applications : While all these compounds share some common applications, such as in pharmaceuticals and agrochemicals, their specific uses may vary based on their unique properties and activities .
Biological Activity
2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, a member of the imidazole family, has garnered attention for its potential biological activities. This compound features a dimethyl-substituted imidazole ring linked to an acetic acid moiety, with the hydrochloride form enhancing its solubility in aqueous environments. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and synthesis methodologies.
- Chemical Formula : C7H11ClN2O2
- Molecular Weight : 190.63 g/mol
- CAS Number : 2095409-65-5
- IUPAC Name : 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid hydrochloride
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) Values
The efficacy of the compound can be summarized in the following table:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The imidazole ring can chelate metal ions or bind to enzymes, influencing their activity and affecting various biochemical pathways. For instance, it may inhibit enzymes crucial for microbial growth, thereby exerting its antimicrobial effects .
Study on Antifungal Activity
In a recent study examining the antifungal properties of various imidazole derivatives, this compound was tested against Candida species. The results indicated that it effectively inhibited fungal growth with MIC values comparable to established antifungal agents .
Research on Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of several compounds, including the target compound. It was found that this compound exhibited superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reaction : Reacting 2,4-dimethylimidazole with chloroacetic acid in the presence of a base.
- Acidification : Following cyclization, the resulting product is treated with hydrochloric acid to form the hydrochloride salt.
This method ensures high yield and purity of the final product using solvents such as ethanol or water under controlled temperature conditions .
Properties
Molecular Formula |
C7H11ClN2O2 |
---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-(2,4-dimethylimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-9(4-7(10)11)6(2)8-5;/h3H,4H2,1-2H3,(H,10,11);1H |
InChI Key |
RTJVHZNHUNMYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CC(=O)O.Cl |
Origin of Product |
United States |
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